Ceftiofur sodium
Overview
Description
Ceftiofur sodium is a broad-spectrum cephalosporin antibiotic used primarily in veterinary medicine. It is effective against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase . This compound is particularly useful in treating respiratory diseases in livestock such as cattle, swine, and horses .
Mechanism of Action
Target of Action
Ceftiofur Sodium, also known as Sodium Ceftiofur, is a third-generation cephalosporin antibiotic . It primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of bacterial cell wall assembly and remodelling during growth and division .
Mode of Action
This compound binds to and inactivates the PBPs . This interaction interferes with the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall . The inactivation of PBPs and the prevention of peptidoglycan cross-linking lead to the weakening of the bacterial cell wall, causing cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By binding to PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall biosynthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
This compound exhibits optimal pharmacokinetic properties. It is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% respectively . The volume of distribution is moderate, and the systemic clearance is low .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the weakening of the cell wall . This leads to the effective treatment of infections caused by Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains .
Biochemical Analysis
Biochemical Properties
Ceftiofur sodium is resistant to hydrolysis by beta-lactamase and has activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Cellular Effects
This compound, like other cephalosporins, is bactericidal in vitro, resulting from inhibition of cell wall synthesis . It has a wide distribution throughout the body, including penetration into joints and synovial fluid .
Molecular Mechanism
The mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Temporal Effects in Laboratory Settings
The systemic exposure of this compound in lactating goats following intravenous and subcutaneous administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in healthy beagle dogs, a dose of 2.2 mg/kg this compound was administered either intravenously or subcutaneously . The absolute bioavailabilities were 85.16% and 84.43%, respectively .
Metabolic Pathways
This compound is rapidly metabolized to its active metabolite desfurolyceftiofur and furoic acid after parenteral administration . The metabolite desfurolyceftiofur also has antibiotic activity .
Transport and Distribution
This compound has a wide distribution throughout the body, including penetration into joints and synovial fluid . It is excreted primarily in urine .
Subcellular Localization
This compound, being an antibiotic, does not have a specific subcellular localization. It acts on the bacterial cell wall, specifically on the penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ceftiofur sodium involves the condensation of 3-[2-(furylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with 5-phenyl-1,3,4-oxadiazole-2-thio-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetate . The resulting ceftiofur amine salt is then converted into its sodium salt using a sodium base . The reaction is typically carried out in an organic solvent and neutralized with a stoichiometric amount of mineral acid .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high purity and stability. One method includes the preparation of ceftiofur acid, followed by its conversion to the sodium salt through crystallization and purification processes . This method ensures that the final product is free from impurities and has the desired pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
Ceftiofur sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cephalosporin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain its antibiotic properties . These derivatives can have different pharmacokinetic and pharmacodynamic profiles, making them useful for specific applications .
Scientific Research Applications
Ceftiofur sodium is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Comparison with Similar Compounds
Ceftiofur sodium is unique among cephalosporin antibiotics due to its broad-spectrum activity and resistance to beta-lactamase . Similar compounds include:
Ceftriaxone: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefotaxime: Also a third-generation cephalosporin, used primarily in human medicine.
Cefepime: A fourth-generation cephalosporin with broader activity against Gram-negative bacteria.
This compound stands out due to its specific use in veterinary medicine and its effectiveness against a wide range of bacterial pathogens .
Properties
CAS No. |
104010-37-9 |
---|---|
Molecular Formula |
C19H16N5NaO7S3 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |
InChI Key |
RFLHUYUQCKHUKS-CMKUNUBPSA-M |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
80370-57-6 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceftiofur sodium work?
A1: this compound, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for this compound, which can be used for its quantification. [, ]
Q4: What factors can impact the stability of this compound?
A5: Studies show that this compound degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]
Q5: What strategies are employed to improve the stability and bioavailability of this compound formulations?
A7: One research paper describes an injectable composition of this compound utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of this compound-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []
Q6: How is this compound metabolized in the body?
A8: this compound is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]
Q7: What is the bioavailability of this compound after intramuscular administration in various species?
A9: Studies show this compound exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []
Q8: How does the route of administration affect the pharmacokinetics of this compound?
A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.
Q9: How does age affect the pharmacokinetics of this compound in cattle?
A11: Studies reveal significant age-related differences in this compound pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that this compound is eliminated more slowly in younger animals, leading to higher drug exposure. []
Q10: Does this compound cross the placental barrier in pregnant animals?
A12: Research in pregnant pony mares found that while this compound readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []
Q11: Is this compound effective in treating bovine respiratory disease?
A14: Field trials comparing this compound to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that this compound led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the this compound group. [, ]
Q12: Can this compound be used to treat interdigital necrobacillosis in cattle?
A15: A network meta-analysis of randomized controlled trials indicated that this compound, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of this compound (0.1 μg/kg) for interdigital necrobacillosis in cattle. []
Q13: What mechanisms contribute to this compound resistance in bacteria?
A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to this compound resistance in bacteria like E. coli. []
Q14: What is the acute toxicity of this compound?
A17: The acute toxicity of this compound was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []
Q15: Are there any drug delivery strategies being explored for this compound?
A19: Research highlights the development of this compound-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []
Q16: What analytical methods are used to determine this compound concentrations?
A20: Several analytical methods are employed for quantifying this compound and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]
Q17: How does this compound degrade in the environment?
A21: this compound is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of this compound is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []
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